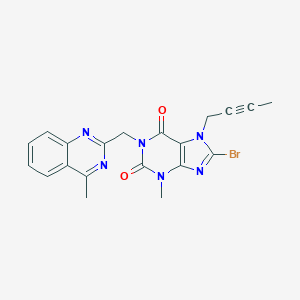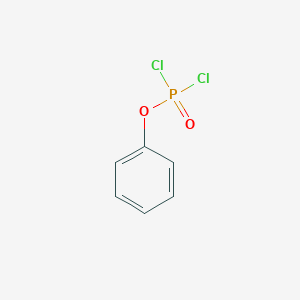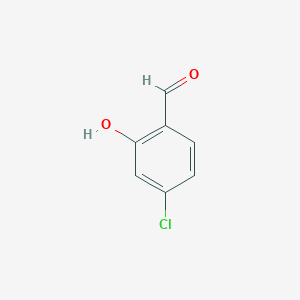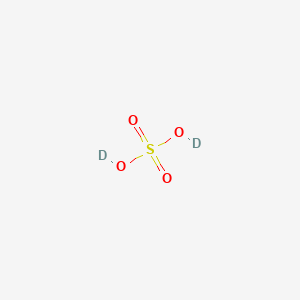
1-(3-Bromo-5-methylphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-(3-Bromo-5-methylphenyl)ethanone and its derivatives involves multi-step chemical procedures that yield enantiomerically pure compounds or novel derivatives. For example, a facile synthesis of enantiomerically pure derivatives starting from related bromophenyl ethanones has been developed, showcasing the versatility and scalability of the synthesis methods for producing such compounds with high enantiomeric purities (Zhang et al., 2014).
Molecular Structure Analysis
The molecular structure of 1-(3-Bromo-5-methylphenyl)ethanone derivatives has been studied using various spectroscopic and computational methods. Studies include FT-IR, vibrational assignments, HOMO-LUMO analysis, and molecular docking, which provide insights into the optimized molecular structure, vibrational frequencies, and charge transfer within the molecules. The geometrical parameters of these molecules are in agreement with XRD data, affirming their structural integrity (Mary et al., 2015).
Chemical Reactions and Properties
1-(3-Bromo-5-methylphenyl)ethanone participates in various chemical reactions, including hydrogen bonding patterns and Ullmann's reactions, leading to the formation of complex structures and by-products. These reactions are crucial for further modifications and applications of the compound in different chemical contexts (Balderson et al., 2007).
Physical Properties Analysis
The physical properties of 1-(3-Bromo-5-methylphenyl)ethanone derivatives, such as crystal structure, have been extensively studied. Single-crystal X-ray crystallographic studies and infrared spectrometry provide detailed information on the compound's crystallization behavior and structural properties, contributing to a deeper understanding of its physical characteristics (Brahmia et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with other molecules, of 1-(3-Bromo-5-methylphenyl)ethanone derivatives are critical for their potential applications. Molecular docking studies suggest that these compounds might exhibit inhibitory activity against specific targets, indicating their potential use in pharmaceutical applications (Mary et al., 2015).
Aplicaciones Científicas De Investigación
Synthesis of alpha-Bromoketones
- Scientific Field : Organic Chemistry .
- Application Summary : “1-(3-Bromo-5-methylphenyl)ethanone” is used in the synthesis of alpha-Bromoketones . Alpha-Bromoketones are important intermediates in organic synthesis and pharmaceuticals .
- Methods of Application : The compound is synthesized from secondary alcohols using Ammonium Bromide and Oxone . The reaction involves the conversion of secondary alcohols to the corresponding alpha-Bromoketones .
- Results or Outcomes : The method provides a new and versatile one-pot strategy to synthesize alpha-Bromoketones . The reaction is reported to have good yields .
Synthesis of Lusutrombopag
- Scientific Field : Medicinal Chemistry .
- Application Summary : “(S)-1-(3′-Bromo-2′-methoxyphenyl)ethanol” is the key precursor for the synthesis of Lusutrombopag . Lusutrombopag is a medication used to treat low blood platelet counts in adults with chronic liver disease .
- Methods of Application : The bioreduction of “1-(3′-bromo-2′-methoxyphenyl)ethanone” offers an attractive method to access this important compound . A carbonyl reductase from Novosphingobium aromaticivorans (CBR) is used in the process .
- Results or Outcomes : The enzyme could completely convert 100 g/L of “1-(3′-bromo-2′-methoxyphenyl)ethanone” to “(S)-1-(3′-Bromo-2′-methoxyphenyl)ethanol” with excellent enantioselectivity (>99% ee) and 77% isolated yield .
Synthesis of Bromoacetic Acids Derivatives
- Scientific Field : Organic Chemistry .
- Application Summary : “1-(3-Bromo-5-methylphenyl)ethanone” is used in the synthesis of various bromoacetic acids derivatives . These compounds have a wide range of applications in organic synthesis .
- Methods of Application : The compound is synthesized by bromination of various hydroxyacetophenones in different conditions . The reaction involves the conversion of hydroxyacetophenones to the corresponding bromoacetic acids derivatives .
- Results or Outcomes : The method provides a versatile strategy to synthesize bromoacetic acids derivatives . The reaction is reported to have good yields .
Synthesis of 2-Bromo-1-(3-bromo-2-hydroxy-5-methylphenyl)ethanone
- Scientific Field : Organic Chemistry .
- Application Summary : “1-(3-Bromo-5-methylphenyl)ethanone” is used in the synthesis of "2-Bromo-1-(3-bromo-2-hydroxy-5-methylphenyl)ethanone" . This compound is an important intermediate in organic synthesis .
- Methods of Application : The compound is synthesized by reaction of bromine on 2-hydroxy-5-methyl-α-bromoacetophenone in 50% aqueous acetic acid at 60°C .
- Results or Outcomes : The reaction is reported to have a yield of 75% .
Synthesis of Bromoacetic Acids Derivatives
- Scientific Field : Organic Chemistry .
- Application Summary : “1-(3-Bromo-5-methylphenyl)ethanone” is used in the synthesis of various bromoacetic acids derivatives . These compounds have a wide range of applications in organic synthesis .
- Methods of Application : The compound is synthesized by bromination of various hydroxyacetophenones in different conditions . The reaction involves the conversion of hydroxyacetophenones to the corresponding bromoacetic acids derivatives .
- Results or Outcomes : The method provides a versatile strategy to synthesize bromoacetic acids derivatives . The reaction is reported to have good yields .
Synthesis of 2-Bromo-1-(3-bromo-2-hydroxy-5-methylphenyl)ethanone
- Scientific Field : Organic Chemistry .
- Application Summary : “1-(3-Bromo-5-methylphenyl)ethanone” is used in the synthesis of "2-Bromo-1-(3-bromo-2-hydroxy-5-methylphenyl)ethanone" . This compound is an important intermediate in organic synthesis .
- Methods of Application : The compound is synthesized by reaction of bromine on 2-hydroxy-5-methyl-α-bromoacetophenone in 50% aqueous acetic acid at 60°C .
- Results or Outcomes : The reaction is reported to have a yield of 75% .
Propiedades
IUPAC Name |
1-(3-bromo-5-methylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-6-3-8(7(2)11)5-9(10)4-6/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCCNYXYTIETKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00599323 |
Source


|
| Record name | 1-(3-Bromo-5-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00599323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-5-methylphenyl)ethanone | |
CAS RN |
1379325-64-0 |
Source


|
| Record name | 1-(3-Bromo-5-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00599323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

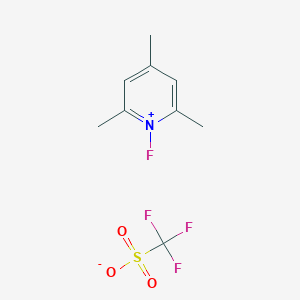



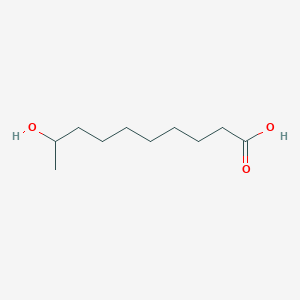
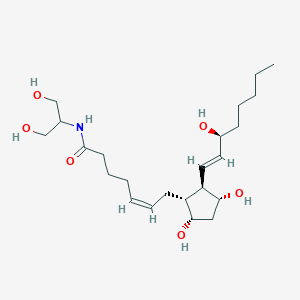
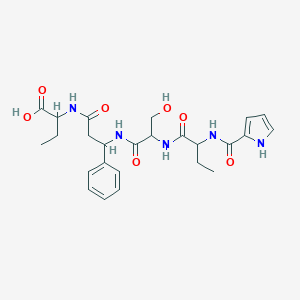
![(2R,3R,4S,5S,6R)-2-[[(1R,2S,3S)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B58138.png)
